4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine
Overview
Description
“4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine” is a chemical compound with the CAS Number: 63894-67-7 . It has a molecular weight of 256.74 and its IUPAC name is 4-(2-chloro-7H-7lambda3-thieno[2,3-d]pyrimidin-4-yl)morpholine . The compound is typically stored in a refrigerator and has a physical form of a white to pale-yellow to yellow-brown solid .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2,4-dichlorothieno[2,3-d]pyrimidine with morpholine . The reaction mixture is stirred at ambient temperature for 1-2 hours . After confirming the consumption of the starting material, water is added to the reaction flask at a rate that maintains an internal temperature below 25°C . The resulting solid is collected by vacuum filtration, rinsed with water, and dried in a vacuum oven at 66°C for 24 hours .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11ClN3OS/c11-10-12-8(14-2-4-15-5-3-14)7-1-6-16-9(7)13-10/h1,6,16H,2-5H2 . This indicates the presence of a thieno[2,3-d]pyrimidine ring attached to a morpholine ring via a carbon atom. The thieno[2,3-d]pyrimidine ring also has a chlorine atom attached to it .Chemical Reactions Analysis
The primary chemical reaction involved in the synthesis of this compound is the nucleophilic substitution of one of the chlorine atoms in 2,4-dichlorothieno[2,3-d]pyrimidine by morpholine .Physical And Chemical Properties Analysis
This compound has a molecular weight of 256.74 . It is a white to pale-yellow to yellow-brown solid . The compound is typically stored in a refrigerator .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Morpholine Derivatives: Morpholine derivatives, including 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine, are synthesized through a multi-step process involving condensation, chlorination, and nucleophilic substitution. These compounds have shown inhibition of tumor necrosis factor-alpha and nitric oxide, indicating potential therapeutic applications (Lei et al., 2017).
Applications in Medical Research
- Potential in Cancer Research: Certain morpholine derivatives have been identified for their potential in inhibiting pathways like PI3K-AKT-mTOR, which are crucial in cancer cell proliferation and survival. The morpholine oxygen in these compounds is key to forming hydrogen bonds and conveying selectivity (Hobbs et al., 2019).
- Antimicrobial Activity: Novel heterocyclic compounds containing cyclopenta[d]thieno[2,3-b]pyridine moiety and related fused heterocycles have been synthesized and shown to have promising antibacterial and antifungal activities through in vitro screening (Zaki et al., 2020).
- Neurological Applications: The synthesis of [11C]HG-10-102-01, a compound structurally related to 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine, has been explored as a potential PET agent for imaging the LRRK2 enzyme in Parkinson's disease (Wang et al., 2017).
Structural and Chemical Analysis
- Hydrogen-Bonded Sheet Structures: Studies on 6-amino-2-(morpholin-4-yl)-5-nitrosopyrimidines have revealed significant electronic polarization within the pyrimidine components and intramolecular N-H...O hydrogen bonds. This structural analysis aids in understanding the chemical properties of related compounds (Orozco et al., 2008).
Safety And Hazards
properties
IUPAC Name |
4-(2-chlorothieno[2,3-d]pyrimidin-4-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3OS/c11-10-12-8(14-2-4-15-5-3-14)7-1-6-16-9(7)13-10/h1,6H,2-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVVQAPITTYKRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C3C=CSC3=NC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40516014 | |
Record name | 2-Chloro-4-(morpholin-4-yl)thieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40516014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine | |
CAS RN |
63894-67-7 | |
Record name | 2-Chloro-4-(morpholin-4-yl)thieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40516014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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